![molecular formula C24H26O10 B570067 (+)-Puerol B 2/-O-glucoside CAS No. 868409-19-2](/img/structure/B570067.png)
(+)-Puerol B 2/-O-glucoside
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Overview
Description
“(+)-Puerol B 2/-O-glucoside” is a natural phenol found in the herbs of Pueraria lobata . It has a molecular formula of C24H26O10 and a molecular weight of 474.46 .
Molecular Structure Analysis
“(+)-Puerol B 2/-O-glucoside” contains a total of 63 bonds, including 37 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis
The stability and solubility of “(+)-Puerol B 2/-O-glucoside” are important factors to consider. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Its solubility and stability are crucial for its use in research and potential therapeutic applications .
Scientific Research Applications
- (+)-Puerol B 2’-O-glucoside exhibits antioxidant activity, which makes it relevant for combating oxidative stress and protecting cells from damage caused by free radicals. Researchers have investigated its potential in preventing age-related diseases and promoting overall health .
- Studies suggest that this compound possesses anti-inflammatory properties. It may modulate immune responses and reduce inflammation, making it a candidate for treating inflammatory conditions such as arthritis, dermatitis, and neuroinflammation .
- Research has explored the cardiovascular benefits of (+)-Puerol B 2’-O-glucoside. It may help regulate blood pressure, improve endothelial function, and protect against atherosclerosis. These effects could contribute to heart health .
- Some investigations indicate that (+)-Puerol B 2’-O-glucoside has neuroprotective effects. It may enhance neuronal survival, reduce oxidative damage, and potentially play a role in preventing neurodegenerative diseases .
- Preliminary studies have examined its anti-cancer properties. (+)-Puerol B 2’-O-glucoside may inhibit tumor growth, induce apoptosis (programmed cell death), and interfere with cancer cell signaling pathways. However, further research is needed to validate these findings .
- Researchers have investigated whether (+)-Puerol B 2’-O-glucoside can improve insulin sensitivity, regulate glucose metabolism, and prevent complications associated with metabolic syndrome and diabetes. These metabolic effects are of interest for potential therapeutic applications .
Antioxidant Properties
Anti-Inflammatory Effects
Cardiovascular Health
Neuroprotection
Anti-Cancer Potential
Metabolic Syndrome and Diabetes
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as phloridzin (also known as phlorizin, phloretin 2’-o-glucoside, phlorrhizin, phlorhizin, or phlorizoside), are potent inhibitors of the sodium-glucose cotransporter-2 (sglt2) and have displayed numerous pharmacological effects .
Mode of Action
For instance, phloridzin is known to inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys .
Biochemical Pathways
Related compounds like phloridzin are known to affect the glucose metabolism pathway by inhibiting sglt2 .
Pharmacokinetics
These dihydrochalcones are further converted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to yield phloretin glucuronides and phloretin sulfate glucuronides, respectively .
Result of Action
Similar compounds like phloridzin have been shown to possess various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .
properties
IUPAC Name |
(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBNDMOPKKFCH-ZAUXWKBESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Puerol B 2/-O-glucoside |
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